molecular formula C26H24F7N3O B610972 2-氟-4'-[[4-(4-吡啶基甲基)-1-哌嗪基]甲基]-α,α-双(三氟甲基)-[1,1'-联苯]-4-甲醇 CAS No. 1359164-11-6

2-氟-4'-[[4-(4-吡啶基甲基)-1-哌嗪基]甲基]-α,α-双(三氟甲基)-[1,1'-联苯]-4-甲醇

货号 B610972
CAS 编号: 1359164-11-6
分子量: 527.49
InChI 键: KVHKWAZUPPBMLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-Fluoro-4’-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1’-biphenyl]-4-Methanol” is a complex organic molecule with the molecular formula C26H24F7N3O . It is also known by other names such as SR2211 . The compound contains several functional groups, including a pyridine ring, a piperazine ring, and a biphenyl group, all of which are connected by various carbon and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The compound’s structure includes a pyridine ring, a piperazine ring, and a biphenyl group, all of which are connected by various carbon and nitrogen atoms .

科学研究应用

Immunology & Inflammation

SR-2211 is a selective inverse agonist of the retinoic acid receptor-related orphan receptor γ (RORγ), which plays a pivotal role in the differentiation of T cells, especially pro-inflammatory T_H17 cells . These cells are implicated in autoimmune diseases like multiple sclerosis and rheumatoid arthritis. By binding to RORγ with a K_i value of 105 nM and acting as an inverse agonist, SR-2211 can significantly inhibit gene expression of IL-17 and IL-23 receptor in activated EL-4 mouse T lymphocytes at 5 μM, suggesting its potential application in the treatment of autoimmune conditions .

Neuroscience & Neurodegenerative Disorders

In the field of neuroscience, SR-2211’s ability to modulate RORγ activity may have implications for neurodegenerative disorders. Since RORγ is involved in the regulation of circadian rhythms, SR-2211 could potentially be used to study and treat disorders where these rhythms are disrupted, such as in certain forms of dementia .

Adaptive Immunity

SR-2211’s impact on adaptive immunity is significant due to its role in T_H17 cell differentiation. It could be used to explore new therapies for conditions where adaptive immunity is compromised or overactive, providing a new avenue for research into immunodeficiencies and hypersensitivities .

Autoimmunity

The compound’s selective inhibition of RORγ suggests its use in studying the mechanisms of autoimmunity. By inhibiting the differentiation of T_H17 cells, SR-2211 could help in developing treatments for autoimmune diseases such as psoriasis, ankylosing spondylitis, and inflammatory bowel disease .

Pharmacological Research

As a pharmacological tool, SR-2211 can be used to dissect the role of RORγ in various biological processes. Its high selectivity and potency make it an excellent candidate for in vitro studies to understand the receptor’s function and to screen for other compounds with similar or opposing effects .

Therapeutic Agent Development

The ability of SR-2211 to inhibit pro-inflammatory cytokine expression makes it a promising lead compound for the development of new therapeutic agents aimed at treating inflammatory and autoimmune diseases. Its effects on cytokines like TNFα, IL-1β, and IL-6 could be harnessed to create drugs that mitigate the symptoms of diseases like rheumatoid arthritis .

Each of these applications provides a unique perspective on the potential of SR-2211 in scientific research and therapeutic development. The compound’s selective action on RORγ makes it a valuable tool in the study of immune response, inflammation, and autoimmune diseases, with the possibility of contributing to the development of novel treatments for these conditions. The references provided offer a deeper insight into the compound’s properties and its role in current research endeavors .

未来方向

Trifluoromethylpyridine derivatives, a key structural motif in this compound, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

属性

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[3-fluoro-4-[4-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]phenyl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F7N3O/c27-23-15-21(24(37,25(28,29)30)26(31,32)33)5-6-22(23)20-3-1-18(2-4-20)16-35-11-13-36(14-12-35)17-19-7-9-34-10-8-19/h1-10,15,37H,11-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHKWAZUPPBMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol

CAS RN

1359164-11-6
Record name 1359164-11-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol

Q & A

A: SR2211 acts as a potent and selective inverse agonist of the nuclear receptor RORγ (retinoic acid receptor-related orphan receptor gamma), specifically its isoform RORγt. [, ] This means it binds to RORγ and inhibits its transcriptional activity. RORγt plays a critical role in the differentiation of Th17 cells, a subset of T helper cells that produce the pro-inflammatory cytokine IL-17. [, ] By inhibiting RORγt, SR2211 effectively suppresses the production of IL-17, leading to a reduction in inflammation. [, , ]

A: Studies using the collagen-induced arthritis (CIA) mouse model, a model for rheumatoid arthritis, have shown promising results for SR2211. [, ] Mice treated with SR2211 demonstrated significantly reduced joint inflammation and damage compared to untreated controls. [, ] This therapeutic effect is attributed to the suppression of IL-17 production by Th17 cells and the modulation of cytokine profiles in the inflamed joints. [, ]

A: While SR2211 exhibits high selectivity for RORγ, research suggests potential interactions with other nuclear receptors. [] For example, optimized derivatives of SR2211, such as SR1903, demonstrate both RORγ inverse agonism and modest LXR activation. [] This dual activity highlights the complexity of nuclear receptor signaling and the potential for cross-talk between different pathways. []

A: Yes, SR2211 can modulate inflammatory responses in macrophages. Studies have shown that SR2211 can suppress the production of inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages. [] This suggests a broader anti-inflammatory effect of SR2211 beyond Th17 cell modulation, potentially contributing to its efficacy in inflammatory disease models. []

A: SR2211 has shown efficacy in a mouse model of colitis, an inflammatory bowel disease. [] In this model, SR2211 administration led to a reduction in disease severity, decreased inflammatory markers, and suppressed the generation of Th17 cells in the colon. [] This suggests a potential therapeutic application for SR2211 in inflammatory bowel diseases.

ANone: While specific resistance mechanisms to SR2211 haven't been extensively studied, the development of resistance to targeted therapies is a common challenge in drug development. Future research will be crucial to understand potential resistance mechanisms to SR2211 and develop strategies to overcome them.

A: Most of the research on SR2211 has been conducted in vitro and in animal models. [, , , , ] Further research, including clinical trials, is necessary to determine its safety, efficacy, and optimal dosing in humans. Additionally, long-term safety profiles and potential side effects of SR2211 require further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。